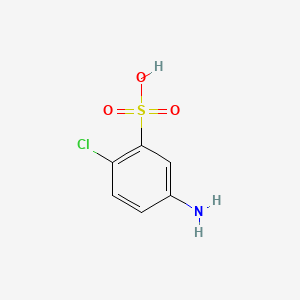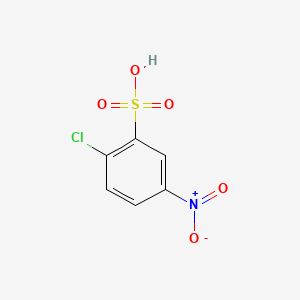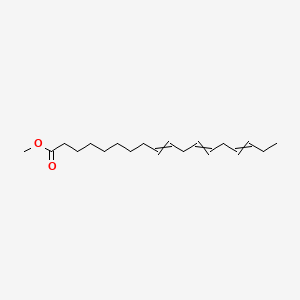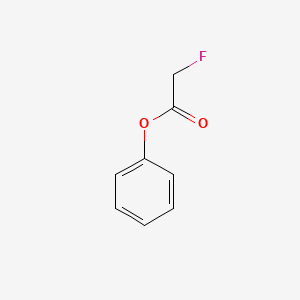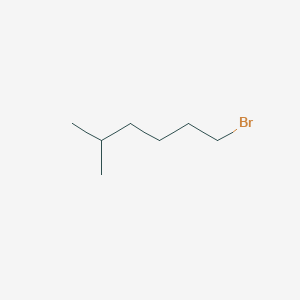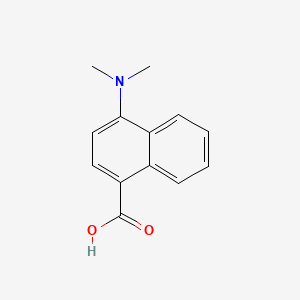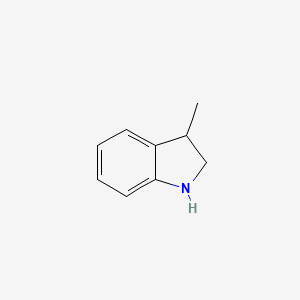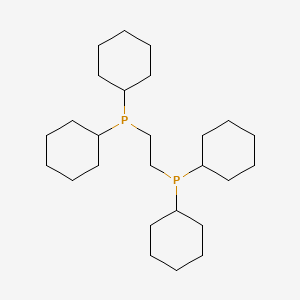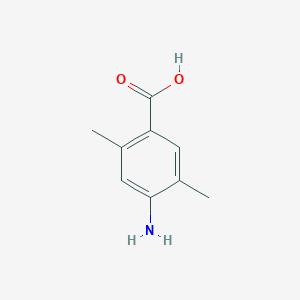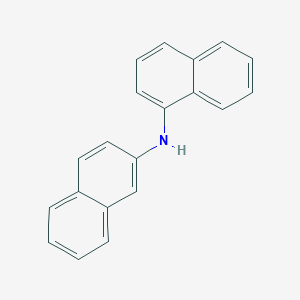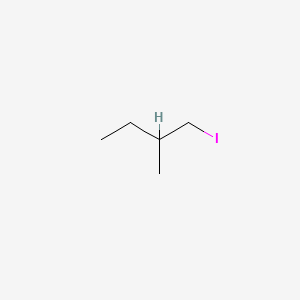
(S)-(+)-1-Iodo-2-methylbutane
Overview
Description
(S)-(+)-1-Iodo-2-methylbutane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of an iodine atom attached to a chiral carbon, making it optically active. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-1-Iodo-2-methylbutane can be synthesized through several methods. One common approach involves the halogenation of (S)-2-methylbutanol using iodine and phosphorus trichloride. The reaction typically proceeds under mild conditions, ensuring the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes the careful control of temperature and reaction time to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-Iodo-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: Strong bases such as potassium tert-butoxide are often used.
Oxidation and Reduction: Reagents like potassium permanganate and lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted butanes, depending on the nucleophile used.
Elimination Reactions: The major product is typically 2-methyl-1-butene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(+)-1-Iodo-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of chiral compounds on biological systems.
Medicine: Research into its potential use in the development of pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Iodo-2-methylbutane primarily involves its reactivity as an alkyl halide. The iodine atom, being a good leaving group, facilitates various substitution and elimination reactions. These reactions often proceed through the formation of a carbocation intermediate, which can then undergo further transformations depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
®-(-)-1-Iodo-2-methylbutane: The enantiomer of (S)-(+)-1-Iodo-2-methylbutane, differing only in the spatial arrangement of atoms around the chiral center.
1-Bromo-2-methylbutane: Similar in structure but with a bromine atom instead of iodine.
1-Chloro-2-methylbutane: Similar in structure but with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to its chiral nature and the presence of an iodine atom, which makes it highly reactive in nucleophilic substitution reactions. Its optical activity also makes it valuable in studies involving chiral compounds and their interactions with biological systems.
Properties
IUPAC Name |
(2S)-1-iodo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXHXNWHTGSO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29394-58-9 | |
| Record name | (S)-(+)-1-Iodo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(+)-1-iodo-2-methylbutane a useful starting material for liquid crystal synthesis?
A: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (like our left and right hands). This chirality is crucial in liquid crystal synthesis because the spatial arrangement of molecules significantly influences the liquid crystal properties. Researchers use this compound as a building block to introduce chirality into larger molecules, ultimately affecting the liquid crystal behavior. [, ]
Q2: Can you give an example of how this compound is used to build liquid crystal molecules?
A: Researchers have successfully synthesized various ferroelectric liquid crystal materials using this compound. For example, it serves as a starting point for creating 2(S)-[2(S)-methylbutoxy]propionic acid and 2(S)-[2(S)-methylbutyloxy]propanol. These chiral compounds are then incorporated into more complex structures, ultimately leading to liquid crystals with desirable properties. [, ]
Q3: How does the structure of molecules synthesized using this compound affect the resulting liquid crystal phases?
A: Research demonstrates that the specific arrangement of atoms around the chiral centers introduced by this compound plays a crucial role. For instance, in a study exploring the synthesis of ferroelectric liquid crystal materials, researchers observed that the length of the n-alkoxy chain attached to a core structure derived from this compound directly influenced the formation and temperature range of the S*C phase, a specific liquid crystal phase. []
Q4: Are there any alternative synthesis routes for the chiral compounds derived from this compound?
A: While this compound is a common starting material, researchers are constantly exploring alternative synthesis routes for chiral liquid crystal compounds. Comparing these alternative routes with established methods involving this compound is essential for assessing efficiency, cost-effectiveness, and potential environmental impacts. This ongoing research contributes to a broader understanding of structure-property relationships in liquid crystals and paves the way for developing novel materials with tailored properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


